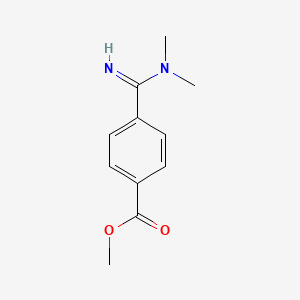

methyl-4(N,N-dimethylcarbamimidoyl)benzoate

Description

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate is a benzoate ester derivative featuring a dimethylcarbamimidoyl group at the para position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Betrixaban, an anticoagulant agent . Its structure combines a methyl ester moiety with a carbamimidoyl substituent, enabling unique reactivity in coupling and hydrolysis reactions . The synthesis involves protection as a tosylate and subsequent hydrolysis, achieving high yields (85%) in multi-step processes .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-(N,N-dimethylcarbamimidoyl)benzoate |

InChI |

InChI=1S/C11H14N2O2/c1-13(2)10(12)8-4-6-9(7-5-8)11(14)15-3/h4-7,12H,1-3H3 |

InChI Key |

CESCMDSPRNJISY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of p-Cyanobenzoic Acid

- Starting material: p-Cyanobenzoic acid

- Reagents: Methanol, catalytic sulfuric acid or acid catalyst

- Conditions: Reflux for several hours (e.g., 6 h)

- Outcome: Formation of methyl p-cyanobenzoate with typical yields around 80-90%

- Notes: This step is standard and well-established for preparing the methyl ester precursor.

Route A: Direct Addition of Dimethyl Organometallic Reagents

- Step 1: Preparation of dimethyl lithium or dimethylamino magnesium chloride reagents under inert atmosphere (nitrogen).

- Step 2: Reaction of methyl p-cyanobenzoate with dimethyl lithium or dimethylamino magnesium chloride at low temperature (≤ 0 °C).

- Mechanism: Nucleophilic addition of the dimethylamino organometallic reagent to the nitrile group, forming the N,N-dimethylcarbamimidoyl group.

- Workup: Hydrolysis under controlled conditions to isolate methyl-4(N,N-dimethylcarbamimidoyl)benzoate.

- Challenges: Hydrolysis often requires strong alkali (e.g., lithium hydroxide), which can lead to side reactions such as hydrolysis of the formamidine group to phthalic acid monoamide impurities, complicating purification and lowering yield.

Route B: Pinner Reaction Followed by Amination

- Step 1: Pinner reaction of methyl p-cyanobenzoate with ethanolic hydrochloride to form methyl p-ethyl imidoate benzoate.

- Step 2: Substitution of the imidoate intermediate with dimethylamine hydrochloride to yield this compound.

- Advantages: Avoids direct use of strong organometallic reagents.

- Disadvantages: The subsequent hydrolysis step to convert esters to acids still requires strong base, leading to similar impurity formation issues as in Route A.

Industrial and Scale-Up Considerations

- Use of solvents such as 2-methyltetrahydrofuran (2-MeTHF) has been reported to improve extraction and isolation efficiency.

- Triethylamine and 4-dimethylaminopyridine (DMAP) are commonly employed as bases and catalysts in amidation steps involving this intermediate.

- Strict temperature control (0 to 5 °C) is critical during organometallic reagent addition to avoid side reactions and optimize yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of p-cyanobenzoic acid | Methanol, H2SO4, reflux 6 h | 80-90 | Standard Fischer esterification |

| Organometallic addition | Dimethyl lithium or dimethylamino MgCl, 0 °C | 85-95 | Requires inert atmosphere, careful temp control |

| Pinner reaction | Ethanol HCl, room temp | ~70-80 | Formation of imidoate intermediate |

| Amination substitution | Dimethylamine hydrochloride, mild heating | 80-90 | Followed by hydrolysis |

| Hydrolysis | LiOH aqueous, 20-45 °C | ~50-60 | Lower yield due to side reactions and impurities |

The hydrolysis step is the bottleneck with yields reported as low as 50% due to impurity formation and difficult separation, impacting final purity and yield of downstream products such as betrixaban.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the carbamimidoyl group and methyl ester functionalities.

- HPLC: Used to monitor purity and identify impurities such as phthalic acid monoamide.

- Mass Spectrometry: Confirms molecular weight and successful functionalization.

Summary of Challenges and Improvements

- The key challenge in preparing this compound is controlling hydrolysis conditions to avoid impurity formation.

- Newer methods aim to improve yield and purity by optimizing organometallic reagent preparation, reaction temperature, and solvent choice.

- Avoidance of strong alkali hydrolysis or development of milder hydrolysis conditions is a critical research focus to improve industrial viability.

Chemical Reactions Analysis

Types of Reactions

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for hydrogenation, phosphorus oxychloride for coupling reactions, and various solvents like acetonitrile and 2-methyltetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the nitroamide intermediate yields the amino amide intermediate .

Scientific Research Applications

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Industry: The compound is used in industrial processes for the production of high-purity chemicals.

Mechanism of Action

The mechanism of action of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves its role as an intermediate in the synthesis of betrixaban. Betrixaban acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, betrixaban prevents the formation of thrombin and subsequent blood clot formation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Derivatives

Simple Alkyl Benzoates

Alkyl benzoates such as methyl benzoate , benzyl benzoate , and hexyl benzoate share the core benzoate structure but lack the dimethylcarbamimidoyl group. These compounds are naturally occurring and are used in fragrances and cosmetics due to their distinct odors (e.g., methyl benzoate has a cananga-like aroma) . Key differences include:

- Applications: Simple alkyl benzoates are primarily used in non-pharmaceutical industries, whereas methyl-4(N,N-dimethylcarbamimidoyl)benzoate is specialized for drug synthesis .

- Reactivity : The carbamimidoyl group in the target compound enhances its ability to participate in nucleophilic reactions, unlike simple esters .

Table 1: Comparison of Physical and Functional Properties

Pharmaceutical Intermediates with Complex Substituents

This compound is structurally analogous to methyl-4–(4-(5-chloro-4-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)benzoate (c1–c6 derivatives), which are histone deacetylase (HDAC) inhibitors . Key distinctions include:

- Substituent Complexity : The c1–c6 derivatives incorporate piperazine and pyrimidine moieties, conferring HDAC inhibitory activity, while the target compound’s carbamimidoyl group facilitates Betrixaban synthesis .

- Synthetic Routes : The target compound is synthesized via tosylation and hydrolysis , whereas c1–c6 derivatives involve multi-step condensation and crystallization from ethyl acetate .

Carbamate and Benzimidazole Derivatives

Compounds such as methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate and Fenbendazole Related Compound B (methyl (5-chloro-1H-benzimidazol-2-yl)carbamate) share carbamate functional groups but differ in biological roles .

- Biological Activity: Fenbendazole derivatives target helminths, whereas this compound is non-therapeutic, serving solely as a synthetic intermediate .

- Structural Features : The carbamimidoyl group in the target compound provides a reactive site for further functionalization, unlike the stable sulfonylcarbamate groups in Fenbendazole analogs .

Physicochemical and Toxicological Profiles

- Solubility and Stability : this compound’s polarity (due to the carbamimidoyl group) likely increases water solubility compared to alkyl benzoates like methyl benzoate, which are lipophilic .

Biological Activity

Methyl-4(N,N-dimethylcarbamimidoyl)benzoate is a compound of increasing interest due to its diverse biological activities. This article explores its insecticidal properties, potential antibacterial effects, and implications for further research.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a dimethylcarbamimidoyl group. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits significant insecticidal activity against various pests. Notably, it has shown effectiveness against the two-spotted spider mite (Tetranychus urticae), a common pest in agricultural settings.

Efficacy Data

The efficacy of this compound can be summarized in the following table:

| Target Organism | Concentration (v/v) | Mortality Rate (%) | LC50 (µL/vial) |

|---|---|---|---|

| Tetranychus urticae (eggs) | 0.5% | 76.9 | 0.27 |

| Tetranychus urticae (adults) | 1% | 81.3 | 0.38 |

| Bemisia tabaci (nymphs) | 0.18% | 55.3 | 0.26 |

These findings indicate that this compound has a potent effect on both the nymphs and adults of these pest species, making it a promising candidate for use in pest management strategies .

Antibacterial Activity

In addition to its insecticidal properties, this compound has been investigated for its antibacterial effects. Preliminary studies suggest that it may possess moderate antibacterial activity against various bacterial strains.

Antibacterial Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values observed for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | 512 |

These results indicate that while this compound may not be as potent as some established antibiotics, it still shows potential as an antibacterial agent .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies suggest that it may interfere with critical metabolic pathways in target organisms, potentially affecting enzyme activity related to respiration and nervous system function .

Case Studies and Future Perspectives

Several case studies have highlighted the potential applications of this compound in agricultural pest control and as an antibacterial agent. For instance, field trials have shown promising results in reducing pest populations without significant adverse effects on non-target species.

Future Research Directions:

- Investigating the long-term ecological impacts of using this compound in agricultural settings.

- Exploring its potential synergistic effects when combined with other biopesticides or antibiotics.

- Conducting detailed mechanistic studies to understand its mode of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.